Cas no 472964-39-9 (3'-(Trifluoromethyl)-biphenyl-3-methanamine)
3'-(Trifluoromethyl)-biphenyl-3-methanamine Chemical and Physical Properties
Names and Identifiers
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- 3'-(Trifluoromethyl)-biphenyl-3-methanamine
- BB0258951
- BB 0258951
- 3-(Aminomethyl)-3'-(trifluoromethyl)biphenyl
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- Inchi: 1S/C14H12F3N/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-8H,9,18H2
- InChI Key: AVNTZEXLIDRINJ-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)C1=CC=CC(CN)=C1)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 264
- XLogP3: 3.6
- Topological Polar Surface Area: 26
3'-(Trifluoromethyl)-biphenyl-3-methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1504774-1g |
(3'-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine |
472964-39-9 | 95% | 1g |
¥3717.00 | 2024-05-12 | |
| Aaron | AR01JMRO-500mg |
3'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-39-9 | 97% | 500mg |
$163.00 | 2025-02-13 | |
| Aaron | AR01JMRO-1g |
3'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-39-9 | 97% | 1g |
$266.00 | 2025-02-13 | |
| Aaron | AR01JMRO-5g |
3'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-39-9 | 97% | 5g |
$786.00 | 2025-02-13 | |
| 1PlusChem | 1P01JMJC-500mg |
3'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-39-9 | 97% | 500mg |
$149.00 | 2024-05-01 | |
| 1PlusChem | 1P01JMJC-1g |
3'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-39-9 | 97% | 1g |
$235.00 | 2024-05-01 | |
| 1PlusChem | 1P01JMJC-5g |
3'-(Trifluoromethyl)-biphenyl-3-methanamine |
472964-39-9 | 97% | 5g |
$683.00 | 2024-05-01 |
3'-(Trifluoromethyl)-biphenyl-3-methanamine Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3'-(Trifluoromethyl)-biphenyl-3-methanamine
Professional Introduction to 3'-(Trifluoromethyl)-biphenyl-3-methanamine (CAS No. 472964-39-9)
3'-(Trifluoromethyl)-biphenyl-3-methanamine, with the chemical identifier CAS No. 472964-39-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the biphenyl derivatives class, characterized by its unique structural properties and potential applications in synthetic chemistry. The presence of a trifluoromethyl group in its molecular structure imparts distinct electronic and steric effects, making it a valuable intermediate in the development of novel molecules.
The trifluoromethyl group is a key functional moiety in organic chemistry, renowned for its ability to modulate the reactivity and pharmacokinetic properties of molecules. In the context of pharmaceuticals, trifluoromethyl-substituted compounds often exhibit enhanced metabolic stability, lipophilicity, and binding affinity to biological targets. This has led to their extensive use in drug design, particularly in the development of antiviral, anticancer, and anti-inflammatory agents. The incorporation of this group into biphenyl derivatives opens up new avenues for exploring structure-activity relationships (SAR) and optimizing drug candidates.
Biphenyl-based compounds have long been recognized for their versatility in medicinal chemistry. The biphenyl core provides a rigid aromatic framework that can be further functionalized to achieve specific biological activities. In recent years, there has been a surge in interest towards biphenyl derivatives due to their potential as scaffolds for next-generation therapeutics. Researchers have been exploring various modifications at different positions of the biphenyl ring to enhance their pharmacological profiles. Among these modifications, the introduction of an amine group at the 3-position (as seen in 3'-(Trifluoromethyl)-biphenyl-3-methanamine) creates a versatile platform for further derivatization.
The synthesis of 3'-(Trifluoromethyl)-biphenyl-3-methanamine involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl structures. Additionally, nucleophilic substitution reactions or reductive amination techniques may be employed to introduce the amine functionality at the desired position. The presence of the trifluoromethyl group necessitates the use of specialized reagents and conditions to prevent unwanted side reactions, highlighting the importance of meticulous process design.
In terms of applications, 3'-(Trifluoromethyl)-biphenyl-3-methanamine serves as a crucial building block for more complex molecules. Its structural features make it an attractive candidate for further functionalization, allowing chemists to tailor its properties for specific biological targets. For instance, it can be used as a precursor in the synthesis of kinase inhibitors, which are widely used in cancer therapy. The trifluoromethyl group's electron-withdrawing nature can enhance binding interactions with protein targets, thereby improving drug efficacy.
Recent advancements in computational chemistry have also facilitated the rational design of molecules like 3'-(Trifluoromethyl)-biphenyl-3-methanamine. Molecular modeling techniques enable researchers to predict how different substituents will influence the compound's behavior within biological systems. This approach has been instrumental in identifying lead compounds that exhibit promising pharmacological activity. By integrating experimental data with computational insights, scientists can accelerate the drug discovery process and reduce costs associated with traditional trial-and-error methods.
The role of trifluoromethyl-containing compounds in modern medicine cannot be overstated. Their unique properties have been leveraged to develop several FDA-approved drugs that demonstrate improved therapeutic outcomes compared to their non-fluorinated counterparts. As research continues to uncover new applications for biphenyl derivatives like 3'-(Trifluoromethyl)-biphenyl-3-methanamine, it is anticipated that this class of compounds will play an increasingly significant role in addressing unmet medical needs.
From an industrial perspective, the demand for high-quality intermediates such as 3'-(Trifluoromethyl)-biphenyl-3-methanamine is on the rise due to their critical role in pharmaceutical manufacturing. Chemical companies are investing heavily in process optimization and green chemistry initiatives to ensure sustainable production methods that meet regulatory standards while maintaining cost efficiency. Innovations such as flow chemistry and continuous manufacturing are being explored to enhance scalability and reduce waste generation during synthesis.
The future directions for research on 3'-(Trifluoromethyl)-biphenyl-3-methanamine and related compounds are promising. Ongoing studies aim to expand their utility beyond traditional pharmaceutical applications into areas such as materials science and agrochemistry. The trifluoromethyl group's influence on material properties makes it an attractive modification for developing advanced polymers or liquid crystals with tailored characteristics. Similarly, fluorinated biphenyl derivatives show potential as next-generation pesticides due to their enhanced environmental stability and bioactivity against pests.
In conclusion, 3'-(Trifluoromethyl)-biphenyl-3-methanamine (CAS No. 472964-39-9) represents a fascinating example of how structural modifications can significantly impact a molecule's potential applications. Its unique combination of electronic and steric effects makes it a valuable asset in medicinal chemistry, with broad implications for drug development and beyond. As scientific understanding progresses and new technologies emerge, compounds like this will continue to drive innovation across multiple industries.
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